

An In-Depth Technical Guide to the Enzyme Kinetics of Ro 09-1679

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Compound of Interest

Compound Name: Ro 09-1679

Cat. No.: B15575496

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Introduction

Ro 09-1679 is a potent, naturally derived oligopeptide that has been identified as a novel inhibitor of thrombin and other serine proteases.^{[1][2]} Isolated from the fungus *Mortierella alpina*, this compound has garnered interest within the scientific community for its potential applications in therapeutic areas where the modulation of coagulation and proteolysis is critical.^{[2][3]} This technical guide provides a comprehensive overview of the enzyme kinetics of **Ro 09-1679**, including its inhibitory activity, a detailed, generalized experimental protocol for its characterization, and visual representations of relevant biochemical workflows.

Chemical Structure and Properties

The chemical structure of **Ro 09-1679** is presented below. Its molecular formula is C₂₂H₃₉N₉O₆.

Chemical Structure of **Ro 09-1679**^{[4][5]}

(Image of the chemical structure of **Ro 09-1679** would be placed here in a full whitepaper)

Enzyme Inhibition Data

Ro 09-1679 has been demonstrated to inhibit a range of serine proteases. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of an inhibitor

required to reduce the activity of an enzyme by half, have been determined for several key enzymes. This quantitative data is crucial for understanding the potency and selectivity of **Ro 09-1679**.

Enzyme	IC50 (μM)
Thrombin	33.6[6][7][8]
Factor Xa	3.3[6][7][8]
Trypsin	0.04[6][7][8]
Papain	0.0346[6][7][8]

Note: While the IC50 values provide a measure of the inhibitory potency of **Ro 09-1679**, further detailed kinetic parameters such as the inhibition constant (K_i) and the specific type of inhibition (e.g., competitive, non-competitive, uncompetitive) have not been extensively reported in publicly available literature. The experimental protocols outlined in the subsequent section provide a framework for determining these crucial kinetic constants.

Experimental Protocols

To further elucidate the enzyme kinetics of **Ro 09-1679**, a detailed experimental protocol for a thrombin inhibition assay is provided below. This protocol can be adapted to determine the K_i value and the mechanism of inhibition.

Materials and Reagents

- Human α-thrombin (or other target enzyme)
- **Ro 09-1679**
- Chromogenic or fluorogenic substrate for thrombin (e.g., S-2238 for chromogenic assay, or a fluorogenic substrate like Boc-VPR-AMC)
- Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
- Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

- 96-well microplates (black plates for fluorescent assays, clear plates for colorimetric assays)
- Microplate reader capable of measuring absorbance or fluorescence

Experimental Procedure

- Preparation of Reagents:
 - Prepare a stock solution of **Ro 09-1679** in DMSO.
 - Prepare a series of dilutions of **Ro 09-1679** in Assay Buffer.
 - Prepare a stock solution of the thrombin substrate in Assay Buffer.
 - Prepare a working solution of human α -thrombin in Assay Buffer. The final enzyme concentration should be in the linear range of the assay.
- Enzyme Inhibition Assay:
 - To each well of the 96-well plate, add a fixed volume of the thrombin solution.
 - Add varying concentrations of the **Ro 09-1679** dilutions to the wells. Include a control with no inhibitor.
 - Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a predetermined period to allow for binding to occur.
 - Initiate the enzymatic reaction by adding the thrombin substrate to each well.
 - Immediately measure the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.

Data Analysis

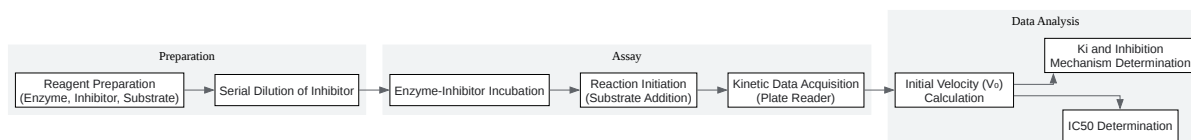
- Determination of Initial Velocity (V_0):
 - For each concentration of **Ro 09-1679**, plot the absorbance or fluorescence signal against time.

- The initial velocity (V_0) of the reaction is determined from the initial linear portion of this curve.
- Determination of IC_{50} :
 - Plot the initial velocity (V_0) as a function of the logarithm of the **Ro 09-1679** concentration.
 - Fit the data to a dose-response curve to determine the IC_{50} value.
- Determination of K_i and Inhibition Type:
 - To determine the mechanism of inhibition, the assay should be performed with varying concentrations of both the substrate and **Ro 09-1679**.
 - The data can be plotted using a Lineweaver-Burk plot ($1/V_0$ vs. $1/[Substrate]$) or a Michaelis-Menten plot (V_0 vs. $[Substrate]$) at different inhibitor concentrations.
 - The pattern of changes in V_{max} (maximum velocity) and K_m (Michaelis constant) in the presence of the inhibitor will reveal the type of inhibition (competitive, non-competitive, or uncompetitive) and allow for the calculation of the K_i value.

Visualizations

Experimental Workflow for Enzyme Kinetic Analysis

The following diagram illustrates a typical workflow for determining the kinetic parameters of an enzyme inhibitor like **Ro 09-1679**.

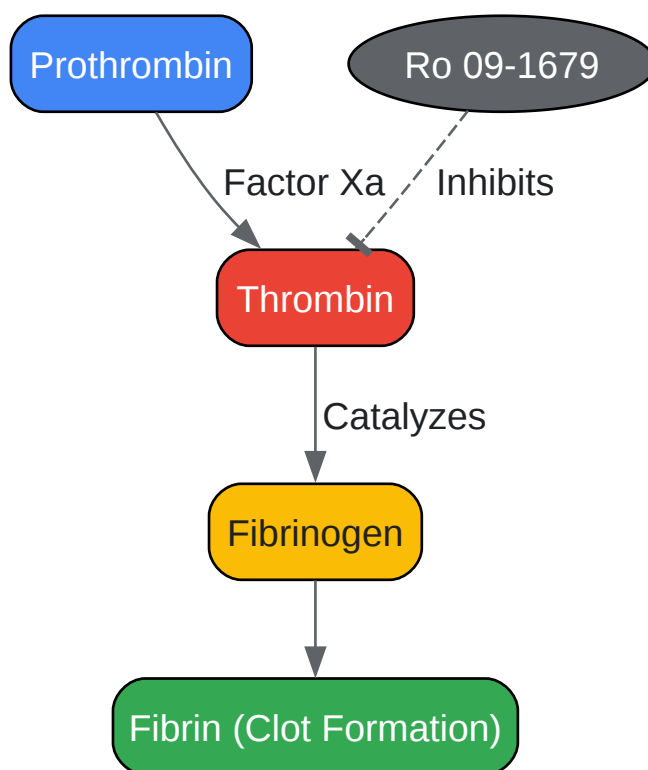


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Caption: A generalized workflow for determining the enzyme kinetics of an inhibitor.

Conceptual Diagram of Thrombin Inhibition

This diagram illustrates the central role of thrombin in the coagulation cascade and the point of intervention for an inhibitor like **Ro 09-1679**.



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Caption: Conceptual diagram of thrombin's role in coagulation and its inhibition.

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